

Introduction: Unveiling a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: 5-Methyl-3,4-dihydro-2H-pyran

Cat. No.: B1642977

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5-Methyl-3,4-dihydro-2H-pyran, identified by CAS number 15990-73-5, is a substituted dihydropyran that serves as a valuable heterocyclic intermediate in organic synthesis.^[1] Its structure, featuring an enol ether moiety within a six-membered ring, imparts a unique reactivity profile that is both synthetically useful and mechanistically intriguing. The strategic placement of the methyl group at the 5-position influences the electronic properties and steric environment of the double bond, offering distinct advantages and reactivity patterns compared to its parent compound, 3,4-dihydro-2H-pyran (DHP).^[2]

This guide provides a comprehensive technical overview of **5-Methyl-3,4-dihydro-2H-pyran**, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, plausible synthetic routes, core reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective application. While extensive experimental data for this specific derivative is not

broadly published, we can consolidate computed data and infer properties from closely related analogs.

Physicochemical Properties

The key identifying and physical properties of **5-Methyl-3,4-dihydro-2H-pyran** are summarized below. This data is crucial for reaction planning, purification, and safety assessments.

Property	Value	Source
CAS Number	15990-73-5	[1][3]
Molecular Formula	C ₆ H ₁₀ O	[1]
Molecular Weight	98.14 g/mol	[1]
Canonical SMILES	CC1=COCCC1	[1]
IUPAC Name	5-methyl-3,4-dihydro-2H-pyran	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Complexity	84.2	[1]
Boiling Point (Predicted)	~110-115 °C	Inferred
Density (Predicted)	~0.91 g/mL	Inferred

Note: Boiling point and density are estimations based on the parent compound, 3,4-dihydro-2H-pyran (b.p. 86 °C, density 0.922 g/mL), with an expected increase due to the additional methyl group.[2]

Spectroscopic Characterization (Predicted)

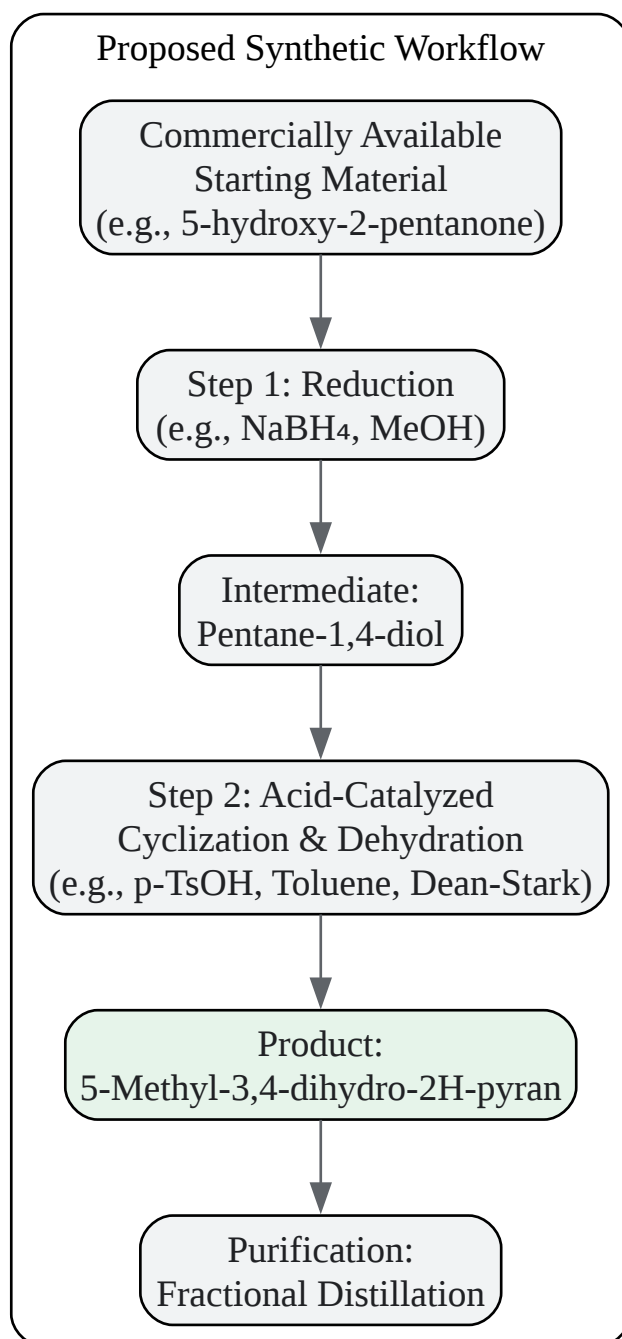
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are the expected spectral characteristics based on the known behavior of dihydropyrans and substituted alkenes.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be the most informative for structure elucidation. Key predicted signals include:

- A singlet or finely-split quartet for the vinylic proton at C6, shifted downfield (~6.0-6.5 ppm) due to the enol ether oxygen.
- A singlet or narrow multiplet for the methyl group protons at C5 (~1.6-1.8 ppm).
- Multiplets for the three methylene groups (C2, C3, C4) in the aliphatic region of the spectrum (~1.8-4.0 ppm), with the C2 protons adjacent to the oxygen being the most downfield.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should distinctly show six signals:
 - Two olefinic carbons, with the C6 carbon appearing further downfield (~140-145 ppm) than the C5 carbon (~105-110 ppm).
 - Three aliphatic methylene carbons, with the C2 carbon being the most deshielded (~65-70 ppm).
 - One methyl carbon signal in the high-field region (~15-20 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about functional groups. Key absorption bands would include:
 - A strong C=C stretching band around 1650-1670 cm⁻¹, characteristic of the enol ether double bond.
 - A strong C-O-C stretching band in the fingerprint region, typically around 1240 cm⁻¹.
 - C-H stretching bands for both sp² (~3050 cm⁻¹) and sp³ (~2850-2950 cm⁻¹) hybridized carbons.
- MS (Mass Spectrometry): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern is expected to involve retro-Diels-Alder (rDA) type cleavage, a characteristic pathway for dihydropyrans, leading to the loss of formaldehyde or other neutral fragments.^{[4][5]}

Section 2: Synthesis and Purification

While specific literature detailing the synthesis of **5-Methyl-3,4-dihydro-2H-pyran** is sparse, a robust and logical synthetic strategy can be devised based on well-established methods for analogous compounds, such as the dehydration of tetrahydrofurfuryl alcohol to form the parent DHP.[2] A plausible route involves the acid-catalyzed intramolecular cyclization and dehydration of a suitable hydroxy-alkene or diol.



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Caption: Proposed two-step synthesis of **5-Methyl-3,4-dihydro-2H-pyran**.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful isolation of the intermediate diol and monitoring the final dehydration by TLC or GC are critical control points.

Step 1: Synthesis of Pentane-1,4-diol

- **Reaction Setup:** To a stirred solution of 5-hydroxy-2-pentanone (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
- **Reaction Execution:** After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7. Remove the methanol under reduced pressure.
- **Extraction:** Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude pentane-1,4-diol. This intermediate can be used directly or purified by column chromatography.

Step 2: Cyclization/Dehydration to **5-Methyl-3,4-dihydro-2H-pyran**

- **Reaction Setup:** Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the crude pentane-1,4-diol (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
- **Reaction Execution:** Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.

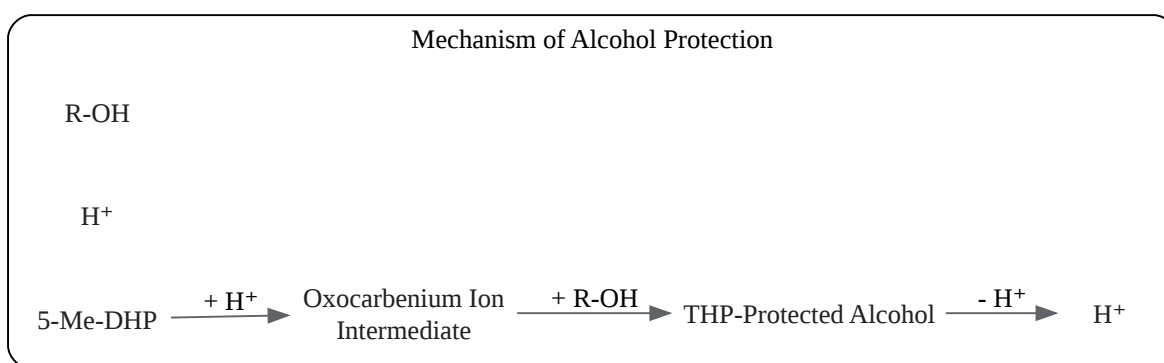
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the toluene by simple distillation. Purify the resulting crude product by fractional distillation under atmospheric pressure to yield pure **5-Methyl-3,4-dihydro-2H-pyran**.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Methyl-3,4-dihydro-2H-pyran** is dominated by the electron-rich double bond of the enol ether system. This functionality makes the molecule susceptible to electrophilic attack and allows it to serve as a potent protecting group for alcohols.

Electrophilic Addition and Use as a Protecting Group

The most prominent application of the dihydropyran core is in the protection of hydroxyl groups. [2][6] The reaction proceeds via acid catalysis, where the alcohol adds across the double bond to form a stable tetrahydropyranyl (THP) ether. These ethers are robust towards a wide range of conditions, including strong bases, organometallic reagents, and some oxidizing/reducing agents, but are easily cleaved under mild acidic conditions.



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Caption: Acid-catalyzed formation of a tetrahydropyranyl (THP) ether.

Causality of the Mechanism:

- **Protonation:** The acid catalyst protonates the enol ether double bond at the C5 position. This is the more favorable site of protonation as it leads to a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized onto the oxygen atom.
- **Nucleophilic Attack:** The alcohol (R-OH) acts as a nucleophile and attacks the electrophilic C6 carbon of the oxocarbenium ion.
- **Deprotonation:** A final deprotonation step regenerates the acid catalyst and yields the neutral THP ether product.

Other Reactions of the Dihydropyran Ring

The dihydropyran ring is a versatile scaffold that participates in various other transformations:

- **Hydroboration-Oxidation:** This reaction sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding the corresponding tetrahydropyranol.
- **Halogenation:** Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields di-halogenated tetrahydropyrans, which are useful intermediates themselves.[\[6\]](#)
- **Reactions with Nucleophiles:** While the primary reactivity is with electrophiles, derivatives of dihydropyran bearing electron-withdrawing groups at the 5-position (e.g., 5-acyl-dihydropyrans) can undergo conjugate addition reactions with various C- and N-nucleophiles.[\[7\]](#)

Section 4: Applications in Research and Development

The utility of **5-Methyl-3,4-dihydro-2H-pyran** lies in its role as a functionalized building block for constructing more complex molecular architectures.

- **Protecting Group Chemistry:** As detailed above, its primary role is the protection of alcohols, thiols, and even amines during multi-step syntheses.[\[6\]](#) The resulting THP ethers are crucial in the synthesis of natural products and pharmaceuticals.
- **Scaffold for Bioactive Molecules:** The dihydropyran core is present in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry.[\[8\]](#)

Derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory and enzyme inhibitory roles.[8] The 5-methyl substitution provides a specific steric and electronic handle for modifying molecular properties and interactions with biological targets.

- Intermediate for Heterocyclic Synthesis: The enol ether can be transformed into other functional groups, or the ring can be opened, providing access to a variety of linear and other heterocyclic systems.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Methyl-3,4-dihydro-2H-pyran** is not widely available, safety protocols should be based on data for the structurally similar and well-documented 3,4-dihydro-2H-pyran (CAS 110-87-2).[9][10]

- Physical Hazards: The compound is expected to be a flammable liquid.[9] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.
- Health Hazards: Expected to be irritating to the eyes and skin.[11][12] May cause respiratory irritation upon inhalation. Prolonged or repeated skin contact may cause defatting and dermatitis.
- Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The parent compound is noted to be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber bottle is recommended.[9][10]

References

- PubChem. (n.d.). **5-Methyl-3,4-dihydro-2H-pyran-2-one**. Retrieved from [\[Link\]](#)
- Ramakrishnan, V. T., & Shanmugam, P. (n.d.). SYNTHESIS OF 3:4 DIHYDRO-5-METHYL-2H-PYRANO-(2, 3-b)-QUINOLINE. Retrieved from [\[Link\]](#)

- Malkov, A. V., & Vasilev, A. A. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. *Chemistry of Heterocyclic Compounds*, 55(5), 436-461.
- SpectraBase. (n.d.). 2-Ethoxy-**5-methyl-3,4-dihydro-2H-pyran**. Retrieved from [\[Link\]](#)
- ResearchGate. (2019, January 22). (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [\[Link\]](#)
- Wolfrom, M. L., & Bhattacharjee, S. S. (1968). Reaction of 3,4-dihydro-2H-pyran with methyl .alpha.-D-glucopyranoside. *The Journal of Organic Chemistry*, 33(3), 1067-1070.
- Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- OECD Existing Chemicals Database. (2003, October 14). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [\[Link\]](#)
- Scheer, A. M., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. *International Journal of Mass Spectrometry*, 452, 116328.
- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [\[Link\]](#)
- AIP Publishing. (2024, August 9). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [\[Link\]](#)

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Sources

- [1. guidechem.com \[guidechem.com\]](https://guidechem.com)
- [2. 3,4-Dihydropyran - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. 15990-73-5 / 3,4-dihydro-5-methyl-2H-Pyran | BTCpharm华祥医药 \[btcpharm.com\]](https://btcpharm.com)
- [4. par.nsf.gov \[par.nsf.gov\]](https://par.nsf.gov)
- [5. pubs.aip.org \[pubs.aip.org\]](https://pubs.aip.org)
- [6. sigmaaldrich.com \[sigmaaldrich.com\]](https://sigmaaldrich.com)
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- [12. merckmillipore.com \[merckmillipore.com\]](https://merckmillipore.com)
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